![molecular formula C19H16N4O2S2 B2925827 N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 671199-51-2](/img/structure/B2925827.png)
N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
Researchers have synthesized new analogs related to the compound , exploring their anticancer and antimicrobial potentials. For example, a series of N-aryl substituted phenyl acetamide analogs were synthesized and evaluated for their inhibition activity against the HCT 116 cancer cell line, revealing some compounds with significant activity (Kumar et al., 2019). This approach indicates the versatility of the compound's framework for generating potentially therapeutic agents.
Selective Receptor Antagonists
Derivatives of the core structure have also been developed as selective antagonists for specific receptors. For instance, modifications of related compounds have shown high binding affinity and selectivity for human adenosine A3 receptors, demonstrating the compound's utility in the design of receptor-targeted therapies (Jung et al., 2004).
Antioxidant and Anticancer Effects
Further modifications of the compound have led to derivatives with notable antioxidant and anticancer activities. Novel derivatives bearing various moieties were synthesized, and some showed significantly higher antioxidant activity than ascorbic acid. Additionally, certain derivatives exhibited cytotoxicity against specific cancer cell lines, highlighting the compound's potential in developing new anticancer agents (Tumosienė et al., 2020).
Insecticidal Properties
Explorations into the insecticidal applications of derivatives have also been conducted, with some compounds synthesized from the core structure showing activity against the cotton leafworm, Spodoptera littoralis. This research avenue suggests the compound's framework could be adapted for use in agricultural pest control (Fadda et al., 2017).
β3-Adrenergic Receptor Agonists
Additionally, derivatives of the compound have been investigated for their potential as selective β3-adrenergic receptor agonists, which could be useful in treating obesity and non-insulin dependent diabetes. Some compounds showed potent agonistic activity with functional selectivity over β1- and β2-adrenergic receptors, underscoring the compound's therapeutic potential in metabolic disorders (Maruyama et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiazolo[5,4-d]thiazoles , which are known to be electron deficient systems with high oxidative stability and a rigid planar structure . This suggests that the compound may interact with targets that have a complementary electron-rich environment.
Mode of Action
Based on its structural similarity to thiazolo[5,4-d]thiazoles , it is likely that the compound interacts with its targets through efficient intermolecular π–π overlap . This interaction could result in changes to the target’s function or activity.
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Thiazolo[5,4-d]thiazoles and (thio)urea derivatives have been used extensively in promoting organic transformations , suggesting that the compound may also affect similar biochemical pathways.
Pharmacokinetics
The compound’s high oxidative stability suggests that it may have a long half-life in the body
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound’s potential to interact with electron-rich targets through efficient intermolecular π–π overlap suggests that it may have a significant impact on cellular processes that involve these targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s electron-deficient nature suggests that it may be more effective in an electron-rich environment
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-25-15-9-7-14(8-10-15)20-17(24)12-27-19-22-21-18-23(19)16(11-26-18)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVMMBZFYPOATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2925745.png)
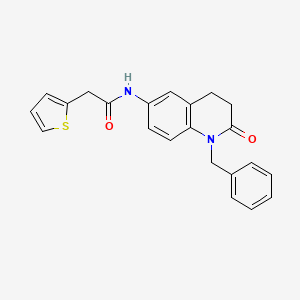
![N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2925751.png)
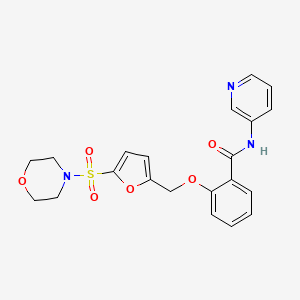
![3-(4-bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2925754.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2925757.png)
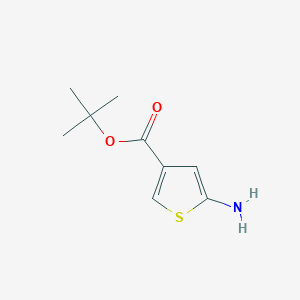
![(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid](/img/structure/B2925759.png)
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide](/img/structure/B2925760.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide](/img/structure/B2925761.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925763.png)
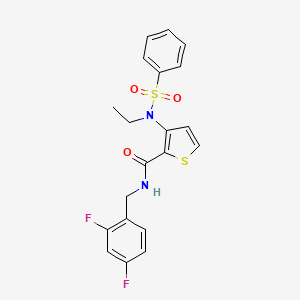
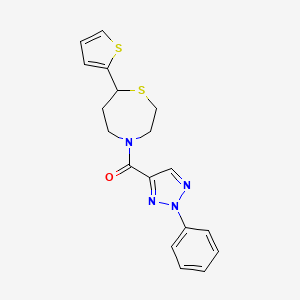
![2-(4-fluorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2925767.png)